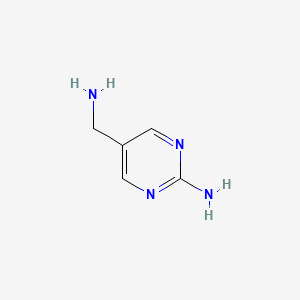

5-(Aminomethyl)pyrimidin-2-amine

Vue d'ensemble

Description

5-(Aminomethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H8N4. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA, making them essential to various biological processes .

Mécanisme D'action

Target of Action

5-(Aminomethyl)pyrimidin-2-amine is a type of 2-aminopyrimidine derivative 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .

Mode of Action

It is known that some 2-aminopyrimidines are active in low micromolar to submicromolar concentration . This suggests that they may interact with their targets in a way that inhibits the growth or function of the organisms.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that it may interfere with the life cycle or metabolic pathways of these organisms.

Result of Action

Some compounds in the 2-aminopyrimidine class have exhibited quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity . This suggests that the compound may have a significant inhibitory effect on the growth or function of these organisms.

Analyse Biochimique

Biochemical Properties

5-(Aminomethyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial for the synthesis and regulation of nucleotides, which are essential for DNA and RNA synthesis. The compound’s ability to inhibit or activate these enzymes can significantly impact cellular processes, including cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating diseases characterized by abnormal cell proliferation, such as cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and RNA, and interfere with their normal function. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme critical for DNA synthesis . This inhibition leads to a decrease in the production of thymidine, a nucleotide required for DNA replication, ultimately resulting in cell cycle arrest and apoptosis. Additionally, this compound can modulate the activity of other enzymes involved in nucleotide metabolism, further affecting cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its efficacy. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to significant changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications. Additionally, the compound’s pharmacokinetics and pharmacodynamics must be carefully evaluated to ensure its safety and efficacy in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which play crucial roles in the synthesis and regulation of nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, inhibition of thymidylate synthase by this compound can result in decreased thymidine production, affecting DNA synthesis and cell proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters, such as nucleoside transporters . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. Studies have shown that this compound can accumulate in the nucleus, where it exerts its effects on DNA and RNA synthesis . Additionally, its distribution within tissues can vary depending on factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nucleus. Additionally, this compound can be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidin-2-amine typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This method yields numerous 4,5-disubstituted pyrimidine analogs in a single step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Aminomethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .

Applications De Recherche Scientifique

5-(Aminomethyl)pyrimidin-2-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in studies related to DNA and RNA synthesis.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Comparaison Avec Des Composés Similaires

2-Aminopyrimidine: Another pyrimidine derivative with similar biological activities.

4,6-Diaminopyrimidine: Known for its use in medicinal chemistry.

5-Bromopyrimidine: Used in the synthesis of various pharmaceuticals

Uniqueness: 5-(Aminomethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .

Activité Biologique

5-(Aminomethyl)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of the vanin-1 enzyme. This compound's mechanism of action and its implications for various therapeutic applications are significant areas of research.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 5-position and a pyrimidine ring, which contributes to its biological activity. The compound can exist in various forms, including its hydrochloride salt, which may enhance solubility and bioavailability.

The primary biological activity associated with this compound is its role as an inhibitor of vanin-1, a protein involved in inflammatory responses and redox regulation. Vanin-1 catalyzes the hydrolysis of pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. Inhibition of this enzyme has been linked to various physiological effects:

- Anti-inflammatory Activity : By inhibiting vanin-1, this compound may reduce oxidative stress and inflammation, which are critical in conditions like metabolic disorders and cardiovascular diseases .

- Antioxidative Effects : The compound's action on vanin-1 can influence glutathione levels, providing resistance against oxidative tissue injury .

Table 1: Biological Activities of this compound

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Inhibition of Nitric Oxide Production : A study demonstrated that derivatives of pyrimidine compounds could suppress immune-activated nitric oxide (NO) production significantly. The most effective compounds showed IC50 values as low as 2 µM, indicating strong anti-inflammatory potential .

- Vanin-1 Deficiency Studies : Research involving vanin-1-deficient mice revealed that these subjects exhibited increased resistance to oxidative stress and tissue damage under metabolic challenges. This suggests that compounds like this compound could mimic these protective effects through vanin-1 inhibition .

- Therapeutic Applications : The compound has been explored for its potential in treating conditions associated with elevated vanin-1 activity, such as psoriasis and certain cancers. Its ability to modulate immune responses makes it a candidate for further pharmaceutical development .

Propriétés

IUPAC Name |

5-(aminomethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWDLVRYRPUQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635008 | |

| Record name | 5-(Aminomethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672324-80-0 | |

| Record name | 5-(Aminomethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.